molecular formula C16H17N5O2S B2589853 2-[4-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazine-1-carbonyl]-3-(furan-2-yl)prop-2-enenitrile CAS No. 1424359-18-1

2-[4-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazine-1-carbonyl]-3-(furan-2-yl)prop-2-enenitrile

Cat. No.: B2589853
CAS No.: 1424359-18-1
M. Wt: 343.41
InChI Key: ANZORHXKDAKUME-UHFFFAOYSA-N
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Description

The compound 2-[4-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazine-1-carbonyl]-3-(furan-2-yl)prop-2-enenitrile is a heterocyclic molecule featuring a 1,2,4-thiadiazole core substituted with an ethyl group at position 2. This thiadiazole moiety is conjugated to a piperazine ring via a carbonyl linkage, while the prop-2-enenitrile chain incorporates a furan-2-yl substituent. Structural characterization of such compounds typically employs spectroscopic methods (e.g., IR, $^1$H-NMR) and X-ray crystallography, as demonstrated in analogous studies .

Properties

IUPAC Name

2-[4-(3-ethyl-1,2,4-thiadiazol-5-yl)piperazine-1-carbonyl]-3-(furan-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2S/c1-2-14-18-16(24-19-14)21-7-5-20(6-8-21)15(22)12(11-17)10-13-4-3-9-23-13/h3-4,9-10H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANZORHXKDAKUME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NSC(=N1)N2CCN(CC2)C(=O)C(=CC3=CC=CO3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-[4-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazine-1-carbonyl]-3-(furan-2-yl)prop-2-enenitrile is a novel heterocyclic molecule that combines a thiadiazole ring with a piperazine moiety and a furan substituent. This unique structure is of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.

Biological Activity Overview

Research has demonstrated that this compound exhibits a range of biological activities, including:

  • Anticancer Activity : The compound has shown promising results against various cancer cell lines.
  • Antimicrobial Properties : It has been evaluated for its efficacy against bacterial and fungal strains.

Anticancer Activity

Recent studies have indicated that derivatives of compounds containing thiadiazole and piperazine structures possess significant anticancer properties. For example:

  • A study reported the synthesis of various thiadiazole-based compounds, where modifications to the piperazine moiety enhanced their activity against breast cancer MCF-7 cells. The compound with an ethyl group exhibited an IC50 value of 25.21 µg/mL, indicating moderate potency compared to standard chemotherapeutics like 5-FU (IC50 = 7.56 µg/mL) .

Table 1: Anticancer Activity of Related Compounds

Compound IDStructure DescriptionCell Line TestedIC50 (µg/mL)
4aMethyl piperazine derivativeMCF-751.56
4bEthyl piperazine derivativeMCF-725.21
4eFuroyl moiety substitutionMCF-75.36
4iBenzyl piperidine derivativeMCF-72.32

Antimicrobial Properties

The compound's antimicrobial efficacy has been documented in various studies. Its structural components contribute to its ability to inhibit microbial growth:

  • Thiadiazole derivatives are known for their broad-spectrum antimicrobial activity. Compounds similar to the one under review have displayed effectiveness against both Gram-positive and Gram-negative bacteria .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Cell Cycle Arrest : Studies have shown that treatment with related compounds leads to cell cycle arrest at the S and G2/M phases in cancer cells, disrupting normal cell proliferation .
  • Induction of Apoptosis : Increased levels of pro-apoptotic proteins (Bax) and activation of caspases indicate that these compounds may induce apoptosis in malignant cells .

Case Studies

Several case studies highlight the potential clinical applications of this compound:

  • Breast Cancer Treatment : In vitro studies demonstrated that derivatives effectively inhibited growth in MCF-7 cells, suggesting a pathway for further development as anticancer agents.
  • Infection Control : The antimicrobial activity supports its use in developing new antibiotics, especially in combating resistant strains of bacteria.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional analogs, highlighting key differences in substituents, heterocyclic cores, and synthetic approaches:

Compound Name Core Heterocycle Key Substituents Synthetic Method Reference
Target Compound 1,2,4-Thiadiazole 3-Ethyl-thiadiazole, piperazine-carbonyl, furan-2-yl, prop-2-enenitrile Likely multi-step condensation (analogous to )
2-(4-Ethyl-5-((4-Fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyrazine 1,2,4-Triazole 4-Ethyl-triazole, 4-fluorobenzylthio, pyrazine Thioether formation via nucleophilic substitution
Ethyl 4-[(2-Ethyl-6-hydroxy[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl]-1-piperazinecarboxylate Thiazolo-triazole 2-Ethyl-thiazolo-triazole, 3-fluorophenyl, piperazine-carboxylate Oxidative cyclization and esterification
5-Phenyl-3-(2-thienyl)-1,2,4-triazolo[3,4-a]isoquinoline 1,2,4-Triazolo-isoquinoline Phenyl, thienyl Condensation of hydrazine derivatives with aldehydes, followed by cyclization
4-(1,3-Benzothiazol-2-yl)-5-methyl-2-phenyl-1-propynyl-1H-pyrazol-3(2H)-one Benzothiazole-pyrazole Benzothiazole, propynyl, phenyl Alkylation and cyclization reactions

Key Comparative Insights :

Heterocyclic Core Variations :

  • The 1,2,4-thiadiazole core in the target compound distinguishes it from triazole (e.g., ), thiazolo-triazole (), or benzothiazole () analogs. Thiadiazoles are less common in medicinal chemistry but offer unique electronic properties due to sulfur’s polarizability.
  • 1,2,4-Triazoles (e.g., ) are more prevalent in drug discovery due to their hydrogen-bonding capacity and metabolic stability.

Substituent Effects :

  • The 3-ethyl group on the thiadiazole may enhance lipophilicity compared to smaller alkyl or aryl groups in analogs (e.g., methyl in or fluorophenyl in ).
  • The furan-2-yl moiety in the target compound contrasts with thienyl () or fluorophenyl () groups, which differ in aromaticity and electronic effects. Furan’s oxygen atom may increase polarity but reduce stability under acidic conditions.

Synthetic Strategies :

  • The target compound’s synthesis likely parallels methods in , involving condensation of thiadiazole intermediates with piperazine and furan derivatives under reflux conditions .
  • In contrast, triazole derivatives () often employ copper-catalyzed azide-alkyne cycloaddition (CuAAC) or hydrazine-aldehyde condensations.

Structural Characterization :

  • X-ray crystallography (via programs like SHELXL or ORTEP-3 ) is critical for confirming stereochemistry in analogs with complex fused rings (e.g., ).

Research Findings and Implications

  • The piperazine-carbonyl linkage (common in ) is often associated with CNS-targeting drugs due to its ability to enhance blood-brain barrier penetration.
  • The α,β-unsaturated nitrile group may confer reactivity as a Michael acceptor, a feature exploited in covalent inhibitor design.

Further studies should explore:

  • Solubility and stability of the thiadiazole core relative to triazole/thiazole analogs.
  • In vitro activity against targets such as kinases or GPCRs, where piperazine-thiadiazole hybrids could show promise.

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